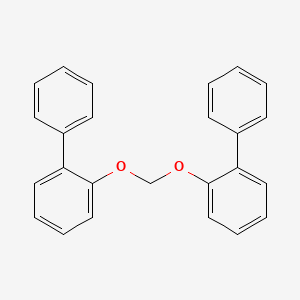
Di-(2-phenylphenoxy) methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-(2-phenylphenoxy) methane: is an organic compound with the molecular formula C25H20O2 and a molecular weight of 352.4251 . This compound is characterized by its two phenylphenoxy groups attached to a methane backbone, making it a unique and interesting molecule in the field of organic chemistry.
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the reaction of phenol with an alkyl halide in the presence of a strong base, such as sodium hydroxide, to form the ether linkage.
Ullmann Condensation: This reaction involves the coupling of two phenol derivatives in the presence of a copper catalyst to form the desired compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the Williamson Ether Synthesis or Ullmann Condensation methods. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4), while nucleophilic substitutions may involve strong bases like sodium amide (NaNH2).
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of the original compound.
Substitution: A variety of substituted phenylphenoxy methane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Di-(2-phenylphenoxy) methane is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and polymers. Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases related to oxidative stress. Industry: It is used in the production of specialty chemicals and materials, such as high-performance polymers and coatings.
Mecanismo De Acción
The mechanism by which di-(2-phenylphenoxy) methane exerts its effects involves its interaction with molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals, thereby reducing oxidative stress. The compound may also modulate specific signaling pathways involved in inflammation and cell proliferation.
Comparación Con Compuestos Similares
Phenoxyethanol: A related compound with similar phenylphenoxy groups but different structural features.
Bisphenol A: Another compound with two phenol groups, commonly used in the production of plastics.
Uniqueness: Di-(2-phenylphenoxy) methane is unique due to its specific arrangement of phenylphenoxy groups, which imparts distinct chemical and biological properties compared to similar compounds
Propiedades
Número CAS |
116374-06-2 |
|---|---|
Fórmula molecular |
C25H20O2 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
1-phenyl-2-[(2-phenylphenoxy)methoxy]benzene |
InChI |
InChI=1S/C25H20O2/c1-3-11-20(12-4-1)22-15-7-9-17-24(22)26-19-27-25-18-10-8-16-23(25)21-13-5-2-6-14-21/h1-18H,19H2 |
Clave InChI |
CVTZOGSKBHYCKX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2OCOC3=CC=CC=C3C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


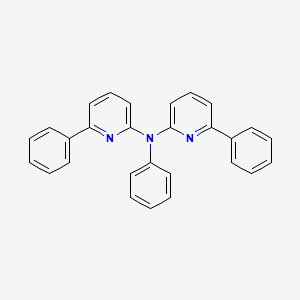
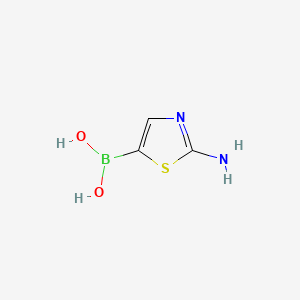

![5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B15338301.png)
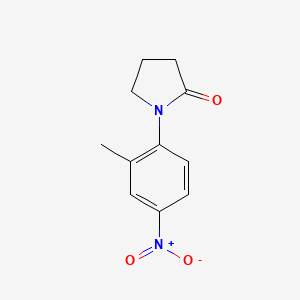
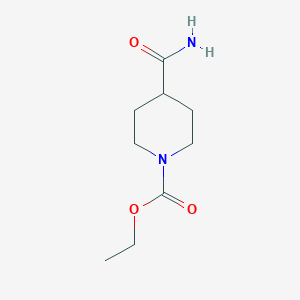
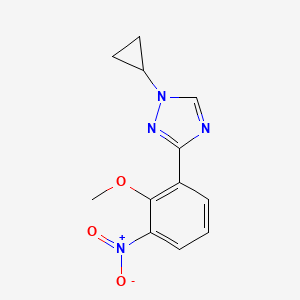

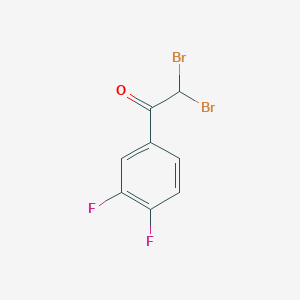
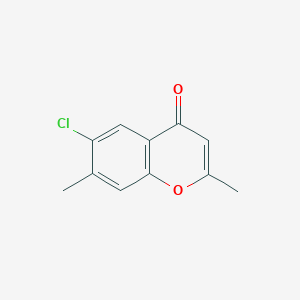
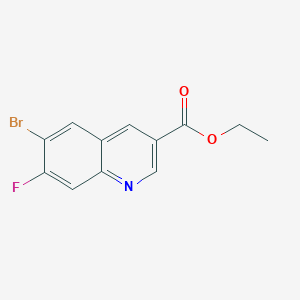
![7-Bromodibenzo[f,h]quinoxaline](/img/structure/B15338372.png)
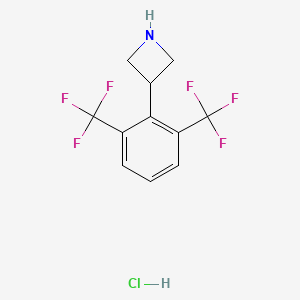
![N-[1-[(2S)-3-[bis(4-methoxyphenyl)-phenyl-methoxy]-2-[2-cyanoethoxy-(diisopropylamino)phosphanyl]oxy-propyl]-2-oxo-pyrimidin-4-yl]benzamide](/img/structure/B15338374.png)
